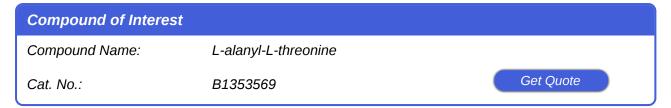


HPLC analysis protocol for L-alanyl-L-threonine quantification

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An HPLC-UV method for the quantification of the dipeptide **L-alanyl-L-threonine** is presented, tailored for researchers, scientists, and professionals in drug development. This protocol details the necessary instrumentation, reagents, and a step-by-step procedure for accurate and reproducible analysis.

Principle and Application

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of peptides. This method utilizes a reversed-phase C18 column, which separates molecules based on their hydrophobicity.[1] **L-alanyl-L-threonine**, being a polar dipeptide, is eluted using a gradient of a polar aqueous mobile phase and a less polar organic mobile phase. Quantification is achieved by measuring the absorbance of the peptide bond at a low UV wavelength (typically 215-220 nm), and comparing the peak area to a calibration curve generated from standards of known concentrations.[2][3] This protocol is applicable for the quantification of **L-alanyl-L-threonine** in bulk drug substances, formulated products, and in vitro dissolution samples, provided that proper sample preparation is performed to remove interfering excipients.

Experimental Protocol Instrumentation and Materials

 HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.



- Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is recommended for good resolution and peak shape.[3]
- Data Acquisition and Processing Software: To control the HPLC system and analyze the data.
- Analytical Balance: For accurate weighing of the standard.
- Volumetric Glassware: Class A flasks and pipettes for standard and sample preparation.
- Syringe Filters: 0.45 μm or 0.22 μm PTFE or PVDF filters for sample clarification.[4]

Reagents and Solvents

- L-alanyl-L-threonine Reference Standard: Of known purity.
- · Acetonitrile (ACN): HPLC grade or higher.
- Water: HPLC grade or purified to 18.2 MΩ·cm (Type I).
- Trifluoroacetic Acid (TFA): HPLC grade.
- Mobile Phase A: 0.1% (v/v) TFA in Water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.[3]

Chromatographic Conditions



Parameter	Value
Column	C18, 4.6 mm x 150 mm, 5 μm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30% B; 17-18 min: 30-2% B; 18-25 min: 2% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	215 nm
Injection Volume	10 μL
Run Time	25 minutes

Preparation of Solutions

- Standard Stock Solution (1000 μg/mL):
 - Accurately weigh approximately 25 mg of L-alanyl-L-threonine reference standard.
 - Transfer to a 25 mL volumetric flask.
 - Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.
- Calibration Curve Standards:
 - Prepare a series of calibration standards by serially diluting the Standard Stock Solution with Mobile Phase A to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, 250, 500 μg/mL).
- Sample Preparation:
 - Prepare a sample solution expected to contain L-alanyl-L-threonine at a concentration within the calibration range using Mobile Phase A as the diluent.



- Vortex or sonicate the sample to ensure complete dissolution.
- Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial before analysis.[4]

Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (Mobile Phase A) to ensure the system is clean.
- Inject the calibration standards in increasing order of concentration.
- · Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area of L-alanyl-L-threonine against its
 concentration.
- Determine the concentration of L-alanyl-L-threonine in the samples using the linear regression equation from the calibration curve.

Data Presentation Calibration Data

The following table represents typical data for a calibration curve for **L-alanyl-L-threonine**.

Concentration (µg/mL)	Peak Area (mAU*s)
10	45,890
25	115,250
50	230,100
100	462,500
250	1,155,000
500	2,310,200



Linear Regression Equation: y = 4620x - 150 Correlation Coefficient (R²): 0.9998

System Suitability

System suitability parameters are used to verify that the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria	Typical Result
Retention Time (RT)	RSD ≤ 2.0%	0.8%
Peak Asymmetry (Tailing Factor)	0.8 - 1.5	1.1
Theoretical Plates (N)	≥ 2000	7500

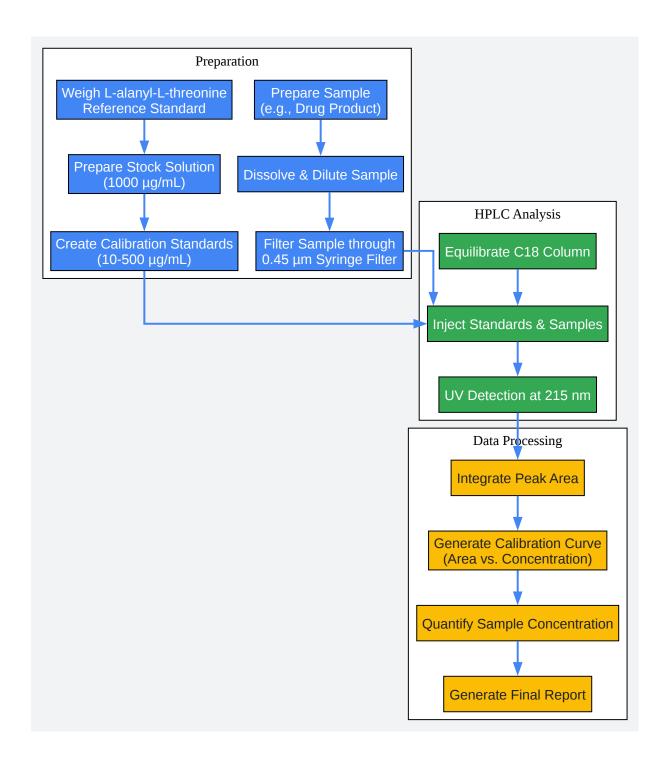
Method Validation Summary

This table summarizes the key performance characteristics of the HPLC method.

Parameter	Typical Performance
Linearity (R²)	≥ 0.999
Range	10 - 500 μg/mL
Limit of Detection (LOD)	2.5 μg/mL
Limit of Quantification (LOQ)	10 μg/mL
Precision (%RSD)	≤ 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

Visualizations

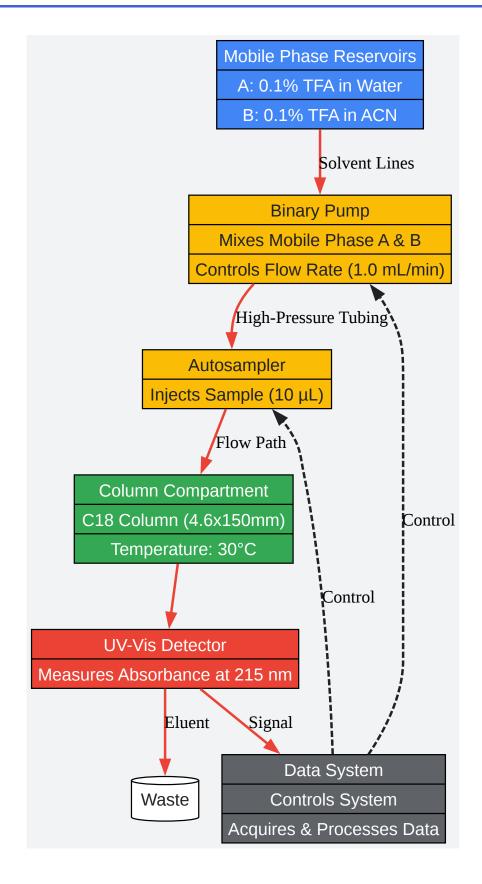




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Caption: Experimental workflow for **L-alanyl-L-threonine** quantification.





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Caption: Logical relationship of HPLC system components.



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